

Discovery and Biological Significance

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Compound of Interest

Compound Name:	Glu-Thr
CAS No.:	6875-80-5
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The discovery of L-Glutamyl-L-Threonine is fundamentally linked to the metabolism of glutathione (GSH), a critical antioxidant in most living organisms. The dipeptide of physiological relevance is typically L-gamma-Glutamyl-L-Threonine (γ -**Glu-Thr**), which is formed not by ribosomal synthesis but through the post-translational activity of the enzyme γ -glutamyl transpeptidase (GGT).[1][2]

GGT is a cell-surface enzyme that plays a key role in the extracellular catabolism of glutathione.[2] It catalyzes the transfer of the γ -glutamyl moiety from glutathione (or other γ -glutamyl compounds) to an acceptor, which can be an amino acid, a dipeptide, or water.[2] When L-Threonine is available as an acceptor, GGT facilitates the formation of γ -**Glu-Thr**.

Biological Role: The presence of γ -**Glu-Thr** is closely associated with immune regulation and inflammatory processes.[1] As a metabolite within the GGT pathway, its levels can be indicative of cellular stress and metabolic activity. Research into γ -glutamyl peptides suggests they may function as intercellular signaling molecules, potentially modulating cellular responses in their microenvironment.[2] This has led to interest in using γ -**Glu-Thr** as a biomarker and a potential therapeutic agent in inflammation-related diseases.[1]

Synthesis of L-Glutamyl-L-Threonine

The synthesis of a dipeptide like **Glu-Thr**, while seemingly simple, requires a strategic approach to navigate the challenges posed by the multifunctional nature of its constituent amino acids.

Strategic Considerations in Peptide Chemistry

The successful synthesis of **Glu-Thr** hinges on three core principles of peptide chemistry:

- **Orthogonal Protecting Groups:** Both glutamic acid and threonine possess reactive side-chain functional groups. Glutamic acid has a γ -carboxyl group, and threonine has a β -hydroxyl group.^[3] To prevent unwanted side reactions during peptide bond formation, these groups, along with the α -amino group of the N-terminal amino acid (Glu) and the α -carboxyl group of the C-terminal amino acid (Thr), must be temporarily masked with protecting groups. An effective strategy uses an "orthogonal" set of protecting groups, which can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.
- **Carboxyl Group Activation:** The formation of a peptide (amide) bond is a condensation reaction that is not thermodynamically spontaneous. To facilitate the reaction, the carboxylic acid of the N-terminal amino acid (or the growing peptide chain) must be "activated." This is typically achieved by converting the carboxyl group into a more reactive species, such as an active ester or by using carbodiimide-based coupling reagents, which make it susceptible to nucleophilic attack by the amino group of the C-terminal amino acid.^[4]
- **Racemization Suppression:** The α -carbon of all amino acids (except glycine) is a chiral center.^[3] The harsh conditions sometimes used during carboxyl activation and coupling can lead to racemization—the loss of stereochemical integrity. This is a critical issue, as the biological activity of peptides is highly dependent on their specific stereochemistry. The choice of activation method, solvent, and the use of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are crucial for minimizing racemization.^[5]

Chemical Synthesis Methodologies

Two primary strategies dominate the chemical synthesis of peptides: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).

LPPS, also known as solution-phase synthesis, is the classical method where reactions are carried out with all reactants dissolved in an appropriate organic solvent.^{[4][6]} While more labor-intensive due to the need for purification of intermediates after each step (often by extraction or crystallization), LPPS is highly scalable and can be more cost-effective for large-scale production of short peptides.^{[4][6]}

A robust method for synthesizing **Glu-Thr** via LPPS involves protecting the amino group of glutamic acid with a benzyloxycarbonyl (Z or Cbz) group and activating its α -carboxyl group as a succinimide ester. This activated intermediate is then reacted with threonine to form the dipeptide.[7]

Experimental Protocol: Liquid-Phase Synthesis of Z-Glu(OMe)-Thr and subsequent deprotection

This protocol is adapted from established methodologies for dipeptide synthesis where glutamic acid is the N-terminal residue.[7]

Step 1: Preparation of Activated N-Protected Glutamic Acid (Z-Glu(OMe)-OSU)

- Starting Material: L-glutamic acid-5-methyl ester.
- Amino Protection: The α -amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl) under basic conditions to yield Z-Glu(OMe)-OH.
- α -Carboxyl Activation: Z-Glu(OMe)-OH is reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., tetrahydrofuran, THF) to form the high-purity intermediate, Z-Glu(OMe)-OSU (N-succinimide ester). The dicyclohexylurea (DCU) byproduct is removed by filtration.

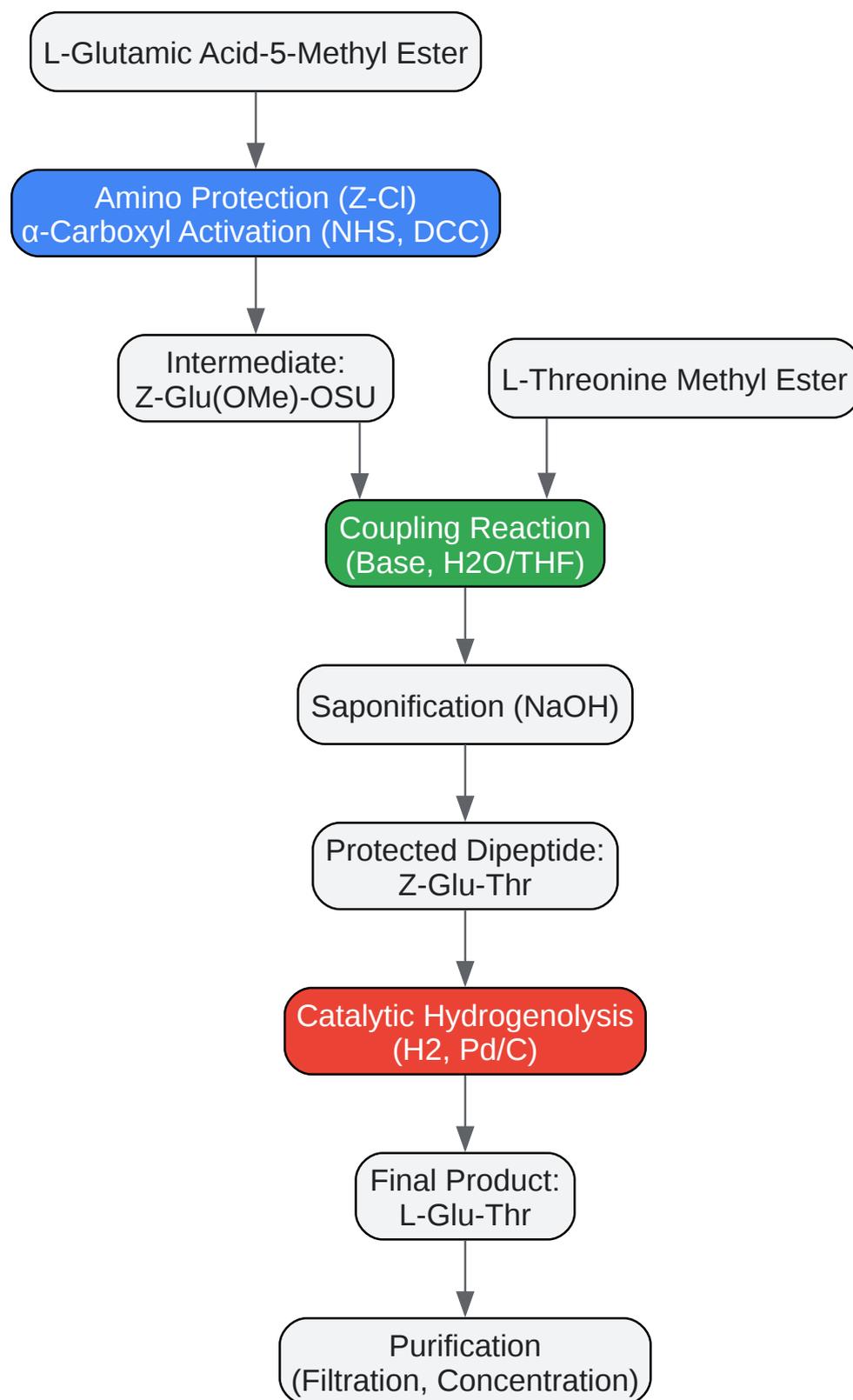
Step 2: Coupling Reaction to form Protected Dipeptide (Z-Glu-Thr)

- Reaction Setup: In a reaction vessel, dissolve L-threonine methyl ester hydrochloride and sodium bicarbonate in water. Add THF as a co-solvent.[7]
- Coupling: Slowly add the Z-Glu(OMe)-OSU solid in batches to the threonine solution. Maintain the temperature at 25-30°C and react for 3-5 hours.[7] Progress is monitored by Thin-Layer Chromatography (TLC).
- Saponification: Upon completion of the coupling, add a 4N sodium hydroxide solution to hydrolyze the methyl esters on both the glutamic acid and threonine residues. The reaction is maintained at 40-45°C for approximately 8 hours.[7]

- Isolation: Acidify the reaction mixture with 6N hydrochloric acid to a pH of 2-3. This will precipitate the protected dipeptide, N-benzyloxycarbonyl-L-Glutamyl-L-Threonine (Z-**Glu-Thr**).[\[7\]](#)
- Purification: The solid product is isolated by centrifugation or filtration and dried.[\[7\]](#)

Step 3: Deprotection to Yield Final Product (**Glu-Thr**)

- Hydrogenolysis: The protected Z-**Glu-Thr** dipeptide is dissolved in water in an autoclave.[\[7\]](#)
- Catalyst: A 10% Palladium on carbon (Pd/C) catalyst is added.[\[7\]](#)
- Reaction: Hydrogen gas is introduced to a pressure of 8-10 kg, and the reaction proceeds for approximately 5 hours at 20-25°C.[\[7\]](#) The Cbz group is cleaved by the catalytic hydrogenation.
- Final Isolation: The catalyst is removed by filtration. The aqueous solution is then concentrated under vacuum to yield the final, high-purity L-Glutamyl-L-Threonine powder.[\[7\]](#)



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Caption: Workflow for Liquid-Phase Peptide Synthesis of **Glu-Thr**.

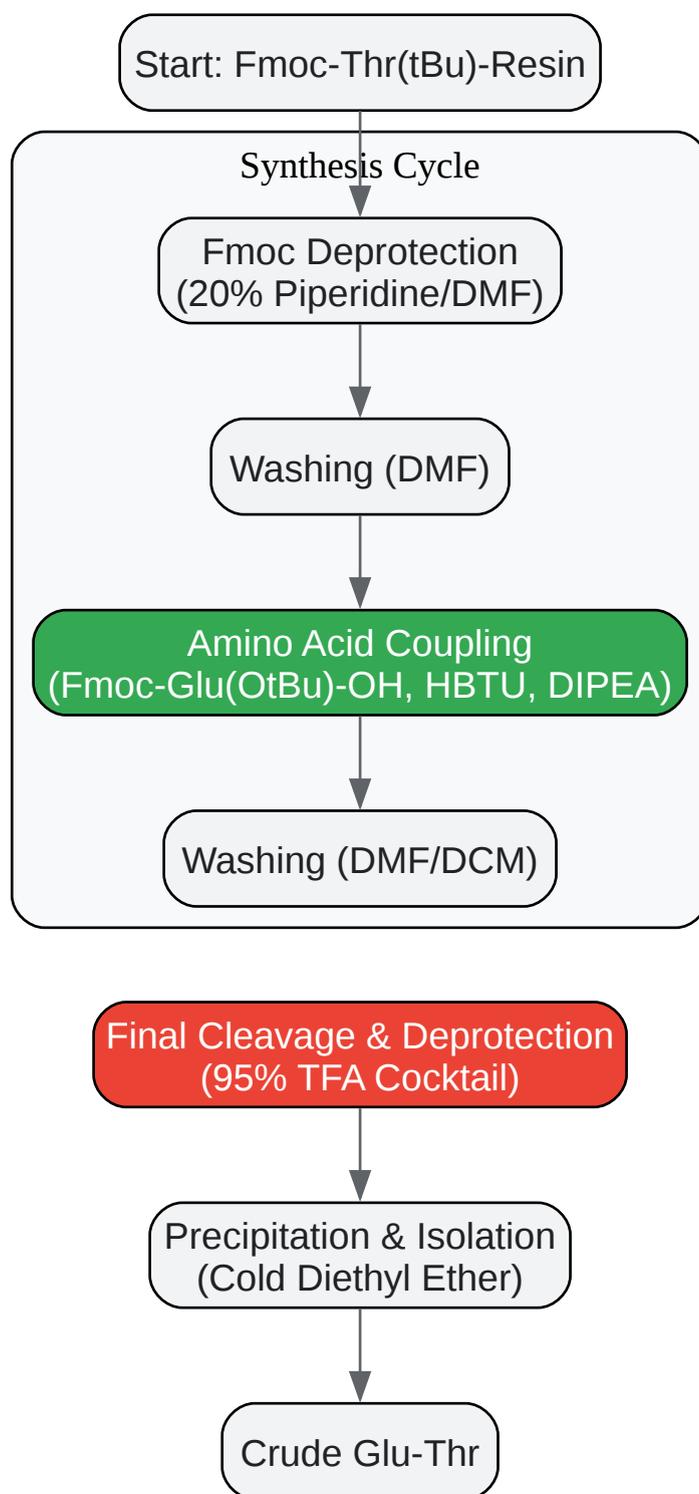
SPPS, pioneered by R. Bruce Merrifield, has become the most common method for peptide synthesis in research settings.[8] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by adding protected amino acids. The key advantage is that excess reagents and byproducts are simply washed away by filtration, eliminating the need for complex purification of intermediates. [9]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of **Glu-Thr**

This protocol outlines the standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

- Resin Preparation: Start with a pre-loaded resin, such as Fmoc-Thr(tBu)-Wang resin. The tert-butyl (tBu) group protects the threonine hydroxyl side chain, and the Wang resin is a standard support for synthesizing C-terminal carboxylic acids.
- Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Synthesis Cycle (Repeated for each amino acid):
 - a. Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound threonine is removed by treating it with a solution of 20% piperidine in DMF. This exposes the free amino group.
 - b. Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc adducts.
 - c. Coupling: The next amino acid, Fmoc-Glu(OtBu)-OH, is pre-activated and added to the resin. The OtBu group protects the γ -carboxyl side chain of glutamic acid. Activation is typically done using a coupling reagent like HBTU/HATU with a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed for 1-2 hours.
 - d. Washing: The resin is again washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Final Cleavage and Deprotection:

- After the final coupling, the N-terminal Fmoc group is removed (as in step 3a).
- The resin is washed and dried.
- The peptide is cleaved from the resin, and simultaneously, the side-chain protecting groups (tBu and OtBu) are removed using a strong acid "cocktail," typically 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
- Isolation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed with ether, and then dried under vacuum. The crude peptide is then ready for purification.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of **Glu-Thr**.

Feature	Liquid-Phase Peptide Synthesis (LPPS)	Solid-Phase Peptide Synthesis (SPPS)
Principle	All reactions occur in solution. [4]	Peptide is grown on an insoluble polymer support.
Scale	Highly scalable to kilogram quantities and beyond.[10]	Typically used for mg to gram scale; large scale is possible but can be costly.
Purification	Intermediates must be purified after each step (extraction, crystallization).[4]	Excess reagents removed by simple filtration and washing. [8]
Labor	Labor-intensive and requires more process development.[4]	Easily automated and less labor-intensive.[11]
Time	Slower due to intermediate purification steps.	Faster, as cycles of deprotection and coupling are rapid.
Reagent Use	Can be optimized to use near-stoichiometric amounts of reagents.	Often requires a large excess of reagents to drive reactions to completion.[5]
Purity	High purity can be achieved, as intermediates are characterized.	Crude product contains deletion/truncated sequences requiring robust final purification.[12]
Ideal Use for Glu-Thr	Industrial, large-scale manufacturing.	Research, rapid synthesis, and library generation.

Enzymatic Synthesis

An alternative to chemical synthesis is the use of enzymes. For γ -**Glu-Thr**, the most relevant enzyme is γ -glutamyltransferase (GGT).[2] This approach mimics the natural biological pathway.

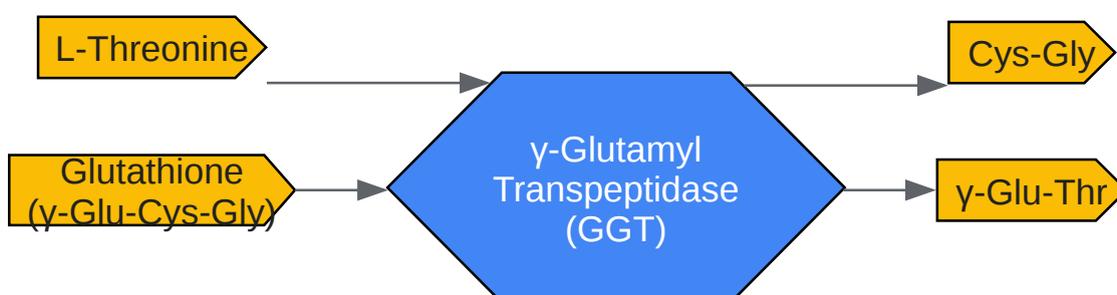
Methodology: The enzymatic synthesis involves incubating a γ -glutamyl donor (like L-glutamine or glutathione) with an acceptor (L-threonine) in the presence of purified GGT.[13] Bacterial GGTs, such as those from *Bacillus amyloliquefaciens*, have been shown to be effective in catalyzing the formation of various γ -glutamyl dipeptides.[13]

Advantages:

- **Stereospecificity:** The reaction is highly specific for L-isomers, eliminating the risk of racemization.
- **Regiospecificity:** The linkage is specifically at the γ -carboxyl group of glutamic acid, which is difficult to achieve chemically without complex protection schemes.
- **Green Chemistry:** Reactions are performed in aqueous buffers under mild conditions, avoiding harsh organic solvents and reagents.

Challenges:

- **Enzyme Cost and Stability:** The cost and operational stability of the purified enzyme can be a limitation for large-scale synthesis.
- **Reaction Equilibrium:** The reaction is reversible, and yields may be limited by hydrolysis (where water acts as the acceptor).[13]
- **Substrate/Product Inhibition:** High concentrations of substrates or products can inhibit enzyme activity.



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Caption: Enzymatic synthesis of γ -**Glu-Thr** via GGT.

Purification and Characterization

Regardless of the synthesis method, the final crude product must be purified to remove byproducts, unreacted starting materials, and truncated or modified peptides. Subsequently, its identity and purity must be rigorously confirmed.

Purification: Reversed-Phase HPLC

The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

- Principle: The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often water with 0.1% TFA) is used to elute the components. Peptides are separated based on their hydrophobicity, with more hydrophobic species being retained longer on the column.[12]
- Procedure: The crude **Glu-Thr** is dissolved in the initial mobile phase buffer and injected into the HPLC system. Fractions are collected as they elute from the column, and those corresponding to the main product peak (monitored by UV absorbance at ~214 nm) are pooled.[12] The combined fractions are then lyophilized (freeze-dried) to obtain the final product as a pure, fluffy white powder.

Analytical Characterization

A suite of orthogonal analytical techniques is used to confirm the successful synthesis and purity of **Glu-Thr**.[14][15]

- Mass Spectrometry (MS): This is the most critical technique for confirming the identity of the peptide. High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) provides a highly accurate measurement of the molecular weight of the dipeptide.[14] The experimentally determined mass should match the theoretical calculated mass for **Glu-Thr** ($C_9H_{16}N_2O_6$, Molecular Weight: 248.23 g/mol).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can provide detailed structural information, confirming the presence of all expected functional groups and the specific connectivity of the atoms. It is also the definitive method for confirming stereochemistry, though this may require more advanced 2D NMR techniques. [\[14\]](#)
- Amino Acid Analysis (AAA): This technique involves hydrolyzing the dipeptide back into its constituent amino acids and then quantifying them. For **Glu-Thr**, AAA should show an equimolar ratio (1:1) of glutamic acid and threonine.
- Analytical HPLC: To determine the final purity of the product, a small amount is analyzed on an analytical RP-HPLC system. Purity is typically reported as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram. [\[16\]](#)

Technique	Purpose	Expected Result for Glu-Thr
Mass Spectrometry (MS)	Identity Confirmation (Molecular Weight)	Experimental mass matching theoretical mass of 248.23 Da ($[\text{M}+\text{H}]^+ = 249.10$ Da).
^1H NMR Spectroscopy	Structural Confirmation	Characteristic peaks corresponding to the protons of Glu and Thr residues.
Analytical RP-HPLC	Purity Assessment	A single major peak, with purity typically >95% or >98% for research/pharma grade.
Amino Acid Analysis	Compositional Verification	Equimolar amounts of Glutamic Acid and Threonine post-hydrolysis.

Applications and Future Directions

The ability to reliably synthesize high-purity **Glu-Thr** is crucial for advancing its study and application.

- **Drug Development:** As a naturally occurring immunomodulatory molecule, synthetic γ -**Glu-Thr** is a valuable tool for investigating inflammatory pathways and serves as a lead compound for developing new therapeutics for inflammatory and autoimmune diseases.[\[1\]](#)
[\[17\]](#)
- **Biochemical Research:** Pure **Glu-Thr** is essential as a standard for metabolic studies and for investigating the substrate specificity of enzymes like GGT and various peptidases.
- **Peptide Chemistry:** **Glu-Thr** serves as a dipeptide building block (a synthon) for the synthesis of larger, more complex peptides and proteins, particularly in fragment condensation strategies.[\[18\]](#)

Future work will likely focus on developing more efficient and scalable enzymatic synthesis methods, exploring the therapeutic potential of **Glu-Thr** derivatives with enhanced stability and bioavailability, and further elucidating its precise role in human physiology and disease.

Conclusion

L-Glutamyl-L-Threonine is a dipeptide with established biological relevance and significant synthetic interest. Its discovery as a product of the γ -glutamyl cycle has positioned it as a key molecule in immunology and metabolic research. This guide has detailed the primary methodologies for its synthesis, from the scalable, classical liquid-phase approach to the rapid, automatable solid-phase technique, alongside the precise enzymatic route. Mastery of these synthesis, purification, and characterization protocols provides researchers and drug developers with the essential tools to produce high-quality **Glu-Thr**, enabling the continued exploration of its scientific and therapeutic potential.

References

- Mitchell, H. K., & Nyc, J. F. (1948). A new growth factor for Neurospora. *Journal of the American Chemical Society*, 70(5), 1909-1909.
- Khavinson, V. K., et al. (2000). Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats. *Biogerontology*, 1(1), 55-59.
[\[Link\]](#)
- Wikipedia contributors. (2024, February 18). Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved from [\[Link\]](#)

- Sureshbabu, R. V., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. *Molecules*, 28(24), 8079. [[Link](#)]
- Mazzier, E., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. *Crystal Growth & Design*, 18(1), 475-481. [[Link](#)]
- Kinoshita, M., & Soga, T. (2023). The Emerging Roles of γ -Glutamyl Peptides Produced by γ -Glutamyltransferase and the Glutathione Synthesis System. *Cells*, 12(24), 2829. [[Link](#)]
- So, S., et al. (2018). Liquid Phase Peptide Synthesis via One-Pot Nanostar Sieving (PEPSTAR). *Angewandte Chemie International Edition*, 57(33), 10484-10488. [[Link](#)]
- Gudasheva, T. A. (2012). Novel Technologies for Dipeptide Drugs Design and their Implantation. *Current medicinal chemistry*, 19(5), 629-635. [[Link](#)]
- Zhou, H. (2014). Method for synthesizing dipeptide with glutamic acid as first amino acid residue. CN104151398A.
- Wang, X., et al. (2023). The Application of *Corynebacterium glutamicum* in l-Threonine Biosynthesis. *Fermentation*, 9(9), 823. [[Link](#)]
- Kaur, G., et al. (2018). Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. *Journal of Analytical & Pharmaceutical Research*, 7(5). [[Link](#)]
- Royal Society of Chemistry. (2024). Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS). In *Far-reaching Applications of Chemical Peptidomimetics*. [[Link](#)]
- Kim, S. K., & Wijesekara, I. (2010). Functions and absorption of bioactive peptides in small intestine. *Journal of food and drug analysis*, 18(2), 65. [[Link](#)]
- Yajima, H., & Fujii, N. (1983). Synthesis of Peptides. In *The Peptides* (Vol. 5, pp. 65-109). Academic Press. [[Link](#)]
- Greenstein, J. P. (1957). Synthesis and enzymatic hydrolysis of glutamic acid polypeptides. *Journal of the National Cancer Institute*, 19(2), 281-291. [[Link](#)]

- Liu, J., et al. (2021). Production of l-glutamate family amino acids in *Corynebacterium glutamicum*: Physiological mechanism, genetic modulation, and prospects. *Applied Microbiology and Biotechnology*, 105(13), 5395-5415. [\[Link\]](#)
- Brueggemann, C., et al. (2018). Peptide extraction method and its use in liquid phase peptide synthesis. EP3330279A1.
- Richter, A. S., et al. (2022). Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis. *The Plant Cell*, 34(12), 4799-4818. [\[Link\]](#)
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved February 22, 2026, from [\[Link\]](#)
- Degussa-Huels Aktiengesellschaft. (2003). Fermentation process for the preparation of L-threonine. US6562601B2.
- Chakrabarti, S., et al. (2021). The Role of Bioactive Peptides in Diabetes and Obesity. *Molecules*, 26(18), 5662. [\[Link\]](#)
- Chulkina, M. V., et al. (2020). Pharmaceutical grade synthetic peptide Thr-Glu-Lys-Lys-Arg-Arg-**Glu-Thr**-Val-Glu-Arg-Glu-Lys-Glu ameliorates DSS-induced murine colitis by reducing the number and pro-inflammatory activity of colon tissue-infiltrating Ly6G⁺ granulocytes and Ly6C⁺ monocytes. *Peptides*, 132, 170364. [\[Link\]](#)
- Plegel, B., et al. (2016). Solid phase peptide synthesis methods and associated systems. US20160229883A1.
- Soloshonok, V. A., et al. (2005). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. *Tetrahedron: Asymmetry*, 16(5), 957-960. [\[Link\]](#)
- Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Retrieved February 22, 2026, from [\[Link\]](#)
- Kinoshita, M., & Soga, T. (2023). The Emerging Roles of γ -Glutamyl Peptides Produced by γ -Glutamyltransferase and the Glutathione Synthesis System. *Cells*, 12(24). [\[Link\]](#)

- Zhang, S., et al. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. *Gels*, 7(4), 183. [[Link](#)]
- Quaglia, F., et al. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. *Pharmaceutics*, 11(1), 43. [[Link](#)]
- Takeda Chemical Industries, Ltd. (1990). Preparation of dipeptides. US4935355A.
- Zheng, X., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in *Escherichia coli*. *Frontiers in Bioengineering and Biotechnology*, 10, 980153. [[Link](#)]
- Kumar, V., et al. (2024). Advances in Therapeutic Peptides Separation and Purification. *Separations*, 11(8), 209. [[Link](#)]
- Mom, K. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. *Quantum Analytics*. [[Link](#)]
- Vapourtec Ltd. (2024). Peptide Synthesis | Solid-Phase | SPPS. Retrieved February 22, 2026, from [[Link](#)]
- Zhang, Y., et al. (2022). Increase of Kokumi γ -Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ -Glutamyltransferase. *Journal of Agricultural and Food Chemistry*, 70(50), 15849-15858. [[Link](#)]
- Morante, J. R. (2003). 2. Characterisation techniques. TDX (Tesis Doctorals en Xarxa). [[Link](#)]
- Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. *RSC Advances*, 4(61), 32658-32672. [[Link](#)]
- Rathore, D., & Kumar, D. (2017). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. *BioPharm International*, 30(2). [[Link](#)]
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved February 22, 2026, from [[Link](#)]

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- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. The Emerging Roles of \$\gamma\$ -Glutamyl Peptides Produced by \$\gamma\$ -Glutamyltransferase and the Glutathione Synthesis System - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26411111/)
- [3. Amino acid - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Amino_acid)
- [4. What Is Liquid Phase Peptide Synthesis? Methods & Uses \[neulandlabs.com\]](https://www.neulandlabs.com)
- [5. Liquid Phase Peptide Synthesis via One-Pot Nanostar Sieving \(PEPSTAR\) - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26411111/)
- [6. bachem.com \[bachem.com\]](https://www.bachem.com)
- [7. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents \[patents.google.com\]](https://patents.google.com/patent/CN104151398A)
- [8. vapourtec.com \[vapourtec.com\]](https://www.vapourtec.com)
- [9. youtube.com \[youtube.com\]](https://www.youtube.com)
- [10. books.rsc.org \[books.rsc.org\]](https://books.rsc.org)
- [11. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents \[patents.google.com\]](https://patents.google.com/patent/EP3349775A1)
- [12. bachem.com \[bachem.com\]](https://www.bachem.com)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [16. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [17. Pharmaceutical grade synthetic peptide Thr-Glu-Lys-Lys-Arg-Arg-Glu-Thr-Val-Glu-Arg-Glu-Lys-Glu ameliorates DSS-induced murine colitis by reducing the number and pro-inflammatory activity of colon tissue-infiltrating Ly6G⁺ granulocytes and Ly6C⁺ monocytes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26411111/)

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